4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt
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Overview
Description
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is an industrial chemical primarily used as an analytical reagent in laboratories. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt typically involves the reaction of 2,5-xylenol with 3H-2,1-benzoxathiol-3-ylidene under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in analytical chemistry.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the benzoxathiol ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenolic rings .
Scientific Research Applications
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as an analytical reagent for detecting and quantifying various substances.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is employed in diagnostic tests and as a marker in various medical assays.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzoxathiol ring and phenolic groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bromophenol Blue: Similar in structure but contains bromine atoms instead of methyl groups.
Xylenol Blue: Another similar compound with different substituents on the phenolic rings.
Tetrabromophenol Blue: Contains additional bromine atoms, leading to different chemical properties
Uniqueness
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is unique due to its specific combination of the benzoxathiol ring and xylenol groups, providing distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in analytical and industrial applications .
Properties
CAS No. |
86014-81-5 |
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Molecular Formula |
C23H21NaO5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
sodium;4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenolate |
InChI |
InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23;/h5-12,24-25H,1-4H3;/q;+1/p-1 |
InChI Key |
BPZOAIVZMBSQDA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)[O-])C.[Na+] |
Origin of Product |
United States |
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